5-Chloro-7-methyl-1H-indole

Overview

Description

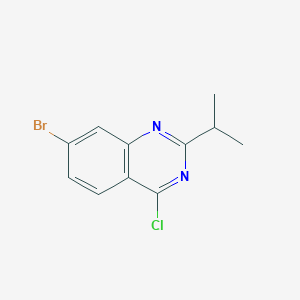

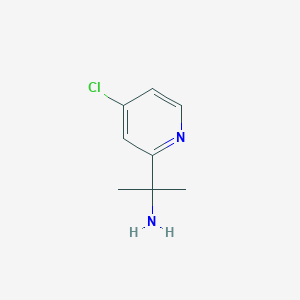

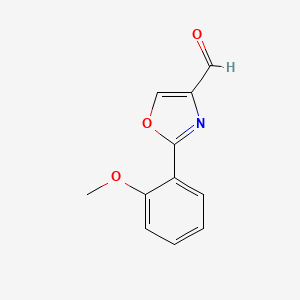

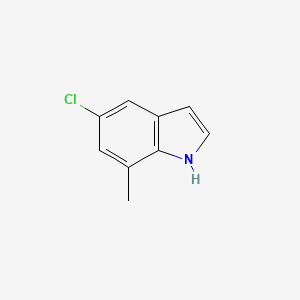

5-Chloro-7-methyl-1H-indole is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring .

Synthesis Analysis

The synthesis of indole derivatives often involves coupling reactions. For instance, intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF has been reported . Another method involves the Fischer reaction .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It has a chlorine atom at the 5th position and a methyl group at the 7th position of the indole structure .Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They play a significant role in multicomponent reactions for the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its related compounds. For instance, 7-Chloroindole has a boiling point of 90-95 °C/0.25 mmHg and a melting point of 55-58 °C .Scientific Research Applications

Nucleophilic Reactivities of Indoles

Indoles, including derivatives like 5-Chloro-7-methyl-1H-indole, exhibit diverse nucleophilic reactivities. Studies on the kinetics of coupling reactions of various indoles with benzhydryl cations have provided insights into their nucleophilicity parameters. This research contributes to understanding the chemical behaviors of indoles in different reaction environments, offering insights for synthetic applications (Lakhdar et al., 2006).

Molecular Docking Studies

Research on new indole derivatives, including this compound, focuses on their synthesis and molecular docking studies. These studies predict binding interactions with target proteins like the Epidermal Growth Factor Receptor (EGFR), which is crucial for understanding the therapeutic potential of these compounds (Reddy et al., 2022).

Synthesis and Characterization

Studies on indoles, including the synthesis of this compound derivatives, involve characterizing their chemical structures through spectroscopic techniques and single-crystal X-ray diffraction. These investigations are pivotal in expanding the knowledge of indole chemistry and exploring their potential in various applications (Geetha et al., 2019).

Synthesis of Indoles for HIV Research

Research on the synthesis of indole derivatives, including this compound, plays a significant role in HIV research. For instance, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for HIV non-nucleoside reverse transcriptase inhibitors, has been synthesized through a multi-step process. This research provides essential methodologies for developing HIV treatments (Mayes et al., 2010).

Radiosynthesis for Imaging Studies

This compound derivatives have been used in the radiosynthesis of novel radioligands for imaging the TSPO (peripheral benzodiazepine receptor) with PET. This research is crucial in developing imaging agents for neuroinflammation studies (Thominiaux et al., 2010).

Infrared Probe Development

The development of infrared probes based on indole derivatives, like this compound, has been researched for studying biomolecular structures and dynamics. These probes are essential tools in biochemical and biophysical research (You et al., 2019).

Indole Synthesis Classification

Research on indole synthesis, including derivatives like this compound, has led to a proposed classification system. This system aids in understanding and developing new synthetic routes for indole compounds, which are crucial in pharmaceutical and chemical industries (Taber & Tirunahari, 2011).

Mechanism of Action

- The primary targets of 5-Chloro-7-methyl-1H-indole are not explicitly mentioned in the available literature. However, indole derivatives, in general, have been found to interact with various receptors due to their aromatic nature and diverse biological activities .

Target of Action

Biochemical Pathways

Future Directions

properties

IUPAC Name |

5-chloro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVONMMGAULBXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696643 | |

| Record name | 5-Chloro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15936-77-3 | |

| Record name | 5-Chloro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.